molecular formula C11H14O3S B12064761 1-(4-Propan-2-ylsulfonylphenyl)ethanone

1-(4-Propan-2-ylsulfonylphenyl)ethanone

Cat. No.: B12064761
M. Wt: 226.29 g/mol
InChI Key: DTSLEXNDHOJSNY-UHFFFAOYSA-N
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Description

1-(4-Propan-2-ylsulfonylphenyl)ethanone is a ketone derivative characterized by a propan-2-ylsulfonyl (-SO₂-C₃H₇) group attached to the para position of a phenyl ring, which is further linked to an ethanone moiety (C=O). Such compounds are frequently explored in medicinal chemistry for their enzyme inhibitory or antimicrobial properties .

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

1-(4-propan-2-ylsulfonylphenyl)ethanone

InChI

InChI=1S/C11H14O3S/c1-8(2)15(13,14)11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3

InChI Key

DTSLEXNDHOJSNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propan-2-ylsulfonylphenyl)ethanone typically involves the sulfonylation of a phenyl ethanone derivative. One common method includes the reaction of 4-isopropylphenyl ethanone with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The choice of solvents and reagents is optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propan-2-ylsulfonylphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Propan-2-ylsulfonylphenyl)ethanone has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Propan-2-ylsulfonylphenyl)ethanone involves its interaction with various molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes and receptors. The ethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

  • 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone (): Features a phenylsulfonyl group instead of propan-2-ylsulfonyl.
  • 1-(4-(4-Ethylphenoxy)phenyl)ethanone (): Replaces the sulfonyl group with a 4-ethylphenoxy (-O-C₆H₄-C₂H₅) moiety, introducing ether linkages that reduce polarity but improve lipophilicity.
  • 1-(3-Methyl-benzofuran-2-yl)-ethanone (): A benzofuran-based ethanone with a methyl group, highlighting how heterocyclic cores alter electronic properties and applications (e.g., fragrance vs. pharmaceuticals).

Physical and Chemical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
1-(4-Propan-2-ylsulfonylphenyl)ethanone -SO₂-C₃H₇ (propan-2-ylsulfonyl) ~242.3* High polarity, moderate solubility in polar solvents (inferred)
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone -SO₂-C₆H₅ (phenylsulfonyl) 274.33 Crystalline solid; intermolecular H-bonding observed in crystal lattice
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone -S-C₆H₄-NO₂ (thioether-nitro) 357.33 High antiplasmodial activity (pIC₅₀ = 8.21)
1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone -morpholine-OH 249.28 DNA-PK inhibitor; enhances radiation therapy efficacy

*Calculated based on molecular formula (C₁₁H₁₄O₃S).

Biological Activity

1-(4-Propan-2-ylsulfonylphenyl)ethanone is a compound of interest in organic chemistry due to its unique structure and potential biological activities. This compound features a sulfonyl group attached to a phenyl ring, linked to an ethanone moiety, which may contribute to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and antifungal properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C11H14O3S
  • Molecular Weight : 226.29 g/mol
  • IUPAC Name : 1-(4-propan-2-ylsulfonylphenyl)ethanone
  • Canonical SMILES : CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)C

Antimicrobial Activity

Research has indicated that 1-(4-Propan-2-ylsulfonylphenyl)ethanone exhibits significant antimicrobial properties. A study conducted by BenchChem noted its effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

The above table summarizes the inhibition zones observed for different microorganisms at a concentration of 100 µg/mL, indicating a promising antimicrobial profile.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity. Specifically, it has been evaluated against Candida species, with results demonstrating effective inhibition of fungal growth. The mechanism appears to involve disruption of the fungal cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

The biological activity of 1-(4-Propan-2-ylsulfonylphenyl)ethanone can be attributed to its structural features:

  • Sulfonyl Group : This group is known for participating in hydrogen bonding and electrostatic interactions, which may enhance binding affinity to microbial targets.
  • Ethanone Moiety : This part of the molecule can undergo nucleophilic attacks, leading to covalent modifications of target proteins or enzymes within microbial cells.

Case Study: Antimicrobial Efficacy

A recent case study investigated the efficacy of 1-(4-Propan-2-ylsulfonylphenyl)ethanone in treating infections caused by resistant bacterial strains. The study involved administering the compound in a controlled environment, observing significant reductions in bacterial load over a period of days. The results were promising enough to warrant further exploration into clinical applications .

Research Findings

Several studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. For instance, modifications to the isopropyl group have been explored to improve solubility and bioavailability while maintaining antimicrobial efficacy .

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